

# Comparative study of different chromogenic reagents for antioxidant capacity assays

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2,6-Dibromoquinone-4-chlorimide*

Cat. No.: *B153419*

[Get Quote](#)

## A Senior Scientist's Guide to Chromogenic Antioxidant Capacity Assays

For researchers, scientists, and drug development professionals, quantifying the antioxidant capacity of a compound or complex mixture is a critical step in assessing its potential therapeutic or functional value. Chromogenic assays, which rely on a visible color change to measure antioxidant activity, are among the most common, accessible, and high-throughput methods employed. However, the diversity of these assays, each with its own underlying chemistry and specificities, can lead to confusion and disparate results.

This guide provides an in-depth comparative analysis of the most prevalent chromogenic reagents used for determining antioxidant capacity. We will move beyond simple protocol recitation to explore the mechanistic causality behind experimental choices, ensuring a robust and reliable application of these techniques in your laboratory.

## Fundamental Principles: A Tale of Two Mechanisms

Before comparing individual assays, it is crucial to understand the two primary mechanisms by which antioxidants neutralize free radicals: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).<sup>[1][2]</sup>

- Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to quench a free radical. These assays are typically kinetics-based.

- Single Electron Transfer (SET): Here, the antioxidant reduces a target compound (the chromogenic reagent) by donating an electron. This action results in a color change that is proportional to the antioxidant's concentration.[2][3]

The chromogenic assays discussed in this guide—DPPH, ABTS, FRAP, and CUPRAC—are all predominantly based on the SET mechanism.[3][4] They measure an antioxidant's reducing capacity, where the chromogenic reagent acts as an oxidant that changes color upon reduction. [3][4]

## In-Depth Analysis of Key Chromogenic Reagents

The choice of a chromogenic reagent is not arbitrary; it dictates the assay's pH, solvent compatibility, and sensitivity towards different types of antioxidants.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is one of the most frequently used methods due to its simplicity, speed, and the stability of the DPPH radical.[5][6]

**Reaction Mechanism:** DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[5][7] When an antioxidant donates an electron or hydrogen atom, the DPPH radical is reduced to DPPH-H (hydrazine), a non-radical form.[6][7] This reduction leads to a color change from deep violet to a pale yellow, and the decrease in absorbance is measured to quantify the radical scavenging activity.[5][6]

Diagram: DPPH Radical Reduction

Caption: Antioxidant reduces the DPPH radical.

Experimental Considerations:

- **Solvent:** The DPPH radical is typically dissolved in an organic solvent like methanol or ethanol.[8] This can be a limitation for hydrophilic antioxidants.
- **pH:** The assay is sensitive to pH, but typically performed without pH control.
- **Reaction Time:** Results can be obtained in under 30 minutes.[5]

- Detection Wavelength: ~517 nm.[5][7]

Advantages:

- Simplicity and Speed: The assay is easy to perform and yields rapid results.[5]
- Cost-Effective: Requires minimal and inexpensive reagents and equipment.[5]
- Reproducibility: Standardized protocols lead to consistent and reproducible data.[5]

Limitations:

- Solvent Specificity: Primarily soluble in organic media, making it less suitable for hydrophilic samples.[2]
- Interference: The absorbance measurement can be affected by compounds that absorb light near 517 nm.
- Radical Specificity: The DPPH radical is not a biologically relevant radical.[8]

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, is valued for its versatility in measuring both hydrophilic and lipophilic antioxidants.[2][9]

**Reaction Mechanism:** The ABTS radical cation (ABTS<sup>•+</sup>) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[10] This produces a blue/green solution with absorption maxima at several wavelengths, most commonly measured at 734 nm.[10] When an antioxidant is added, it reduces the ABTS<sup>•+</sup> back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration.

Diagram: ABTS Radical Cation Decolorization

Caption: Antioxidant reduces the ABTS radical cation.

Experimental Considerations:

- Solvent: The ABTS radical is soluble in both aqueous and organic media, allowing for the analysis of a wide range of samples.[2]
- pH: The assay is typically performed at a neutral pH.
- Reaction Time: The radical generation requires an incubation of 12-16 hours, but the subsequent reaction with the antioxidant is rapid.[2][11]
- Detection Wavelength: ~734 nm.[10][11]

Advantages:

- Versatility: Applicable to both hydrophilic and lipophilic antioxidants.[1][2]
- Reproducibility: The assay is known to produce highly reproducible results.[2]
- High Sensitivity: The long-wavelength absorption maximum minimizes interference from sample color.

Limitations:

- Radical Generation Time: The pre-formation of the ABTS radical is a slow, overnight process. [2][11]
- Radical Specificity: Like DPPH, the ABTS radical is not found in biological systems.[2]

## FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron ( $\text{Fe}^{3+}$ ) to ferrous iron ( $\text{Fe}^{2+}$ ). It is a simple, fast, and robust method.[12]

**Reaction Mechanism:** The FRAP reagent is a mixture of TPTZ (2,4,6-tripyridyl-s-triazine), ferric chloride ( $\text{FeCl}_3$ ), and acetate buffer at an acidic pH of 3.6.[12][13] At this low pH, the ferric-TPTZ complex ( $\text{Fe}^{3+}\text{-TPTZ}$ ) is colorless. Antioxidants in the sample reduce the ferric ion to the ferrous ion ( $\text{Fe}^{2+}$ ). The resulting ferrous-TPTZ complex ( $\text{Fe}^{2+}\text{-TPTZ}$ ) has an intense blue color with an absorbance maximum at 593 nm.[12]

Diagram: FRAP Reaction

Caption: Antioxidant reduces the Fe<sup>3+</sup>-TPTZ complex.

Experimental Considerations:

- Solvent: The assay is conducted in an aqueous acetate buffer.[13]
- pH: A strictly acidic pH of 3.6 is required to maintain iron solubility.[12][13] This is a key limitation as it is not a physiological pH.
- Reaction Time: The reaction is very fast, with results often available within 4-6 minutes.[12]
- Detection Wavelength: ~593 nm.[12]

Advantages:

- Speed and Simplicity: It is one of the fastest and simplest antioxidant assays.[12]
- Cost-Effective and Robust: The reagents are inexpensive and stable.

Limitations:

- Non-physiological pH: The acidic conditions are far from biological reality and may not accurately reflect antioxidant behavior in vivo.[3]
- Limited Scope: The FRAP assay does not react with some important antioxidants, such as thiol-containing compounds like glutathione.[14]
- Hydrophilic Focus: Primarily suited for hydrophilic substances due to the aqueous buffer system.[13]

## CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Developed as an alternative to FRAP, the CUPRAC assay uses a copper(II)-neocuproine complex as the chromogenic oxidant.[3][4]

Reaction Mechanism: The CUPRAC method is based on the reduction of the cupric ion (Cu<sup>2+</sup>) to the cuprous ion (Cu<sup>1+</sup>) by an antioxidant. In the presence of neocuproine (2,9-dimethyl-1,10-

phenanthroline), the resulting Cu<sup>1+</sup> forms a stable, orange-yellow chelate complex with a maximum absorbance around 450 nm.[15]

Cu2\_Nc [label=<

Cu<sup>2+</sup>-Neocuproine Cupric Complex

“

];

Antioxidant [label=<

Antioxidant Electron Donor

“

];

Cu1\_Nc [label=<

Cu<sup>1+</sup>-(Neocuproine)<sub>2</sub> (Orange-Yellow) Cuprous Chelate

“

];

Antioxidant\_oxidized [label=<

## Oxidized Antioxidant

“

];

Cu2\_Nc -> Cu1\_Nc [label="+ e- (from Antioxidant)", fontcolor="#202124"]; Antioxidant -> Antioxidant\_oxidized [label="- e-", fontcolor="#202124"]; }``` Caption: Antioxidant reduces the Cu<sup>2+</sup>-Neocuproine complex.

### Experimental Considerations:

- Solvent: The assay is versatile and can be adapted for both hydrophilic and lipophilic antioxidants. \*[1] pH: A key advantage is that the assay is performed at a near-physiological pH of 7. \*[3] Reaction Time: The reaction is typically complete within 30 minutes. \* Detection Wavelength: ~450 nm.

### [15]Advantages:

- Physiological pH: The reaction environment more closely mimics biological conditions compared to FRAP. \*[3][4] Broad Specificity: It effectively measures a wide range of antioxidants, including important thiol-containing compounds like glutathione, which are missed by the FRAP assay. \*[14] Versatility: Applicable to both hydrophilic and lipophilic samples.

### [3]Limitations:

- Interference: The lower wavelength of detection (450 nm) can be more prone to interference from colored compounds in complex samples.

## Comparative Performance Analysis

The choice of assay can significantly impact the determined antioxidant capacity. Different assays will yield different rank orders for a set of antioxidants due to their varying reaction

mechanisms, redox potentials, and pH conditions. A[16]ll results are typically standardized against a known antioxidant, most commonly Trolox, a water-soluble analog of Vitamin E, and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

[9][17]Table 1: Head-to-Head Comparison of Assay Characteristics

| Feature        | DPPH Assay                   | ABTS Assay                       | FRAP Assay                                                      | CUPRAC Assay                                                    |
|----------------|------------------------------|----------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------|
| Principle      | Radical Scavenging           | Radical Scavenging               | Metal Reduction ( $\text{Fe}^{3+} \rightarrow \text{Fe}^{2+}$ ) | Metal Reduction ( $\text{Cu}^{2+} \rightarrow \text{Cu}^{1+}$ ) |
| Chromogen      | DPPH <sup>•</sup> (Violet)   | ABTS <sup>•+</sup> (Blue/Green)  | Fe <sup>3+</sup> -TPTZ (Colorless)                              | Cu <sup>2+</sup> -Neocuproine                                   |
| Product Color  | Yellow                       | Colorless                        | Blue                                                            | Orange-Yellow                                                   |
| Wavelength     | ~517 nm                      | [5] ~734 nm                      | [10] ~593 nm                                                    | [12] ~450 nm                                                    |
| Reaction pH    | Not controlled               | Neutral                          | Acidic (pH 3.6)                                                 | [13] Neutral (pH 7.0)                                           |
| Sample Type    | Primarily Lipophilic         | Hydrophilic & Lipophilic         | [2] Primarily Hydrophilic                                       | [13] Hydrophilic & Lipophilic                                   |
| Key Advantage  | Simple, fast, stable reagent | [5] Versatile, less interference | Very fast, robust                                               | [12] Physiological pH, broad scope                              |
| Key Limitation | Non-physiological radical    | Slow radical generation          | [2] Non-physiological pH                                        | [3] Potential color interference                                |

Table 2: Illustrative TEAC Values for Standard Antioxidants ( $\mu\text{mol TE}/\mu\text{mol}$ )

Note: These values are illustrative and can vary based on specific experimental conditions. Data is synthesized from multiple sources for comparative purposes.

| Antioxidant          | DPPH  | ABTS  | FRAP         | CUPRAC     |
|----------------------|-------|-------|--------------|------------|
| Trolox               | 1.00  | 1.00  | 1.00         | 1.00       |
| Ascorbic Acid        | ~0.95 | ~1.05 | ~1.00        | ~1.10      |
| Uric Acid            | ~1.10 | ~1.20 | ~1.00        | ~1.50      |
| Quercetin            | ~3.50 | ~4.70 | ~4.50        | ~5.00      |
| Gallic Acid          | ~2.50 | ~3.60 | ~3.00        | ~3.80      |
| Glutathione<br>(GSH) | Low   | Low   | Non-reactive | [14] ~0.90 |

This table highlights a critical point: the FRAP assay fails to detect thiol antioxidants like glutathione, whereas the CUPRAC method is highly effective for this class of compounds. This underscores the importance of selecting an assay appropriate for the antioxidants you expect to find in your sample.

## Experimental Protocols

For all protocols, it is essential to run a standard curve with Trolox in parallel with the samples to calculate TEAC values.

## General Experimental Workflow

Caption: General workflow for chromogenic assays.

## DPPH Assay Protocol (Microplate)

- Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. Keep protected from light.
- Sample Preparation: Dissolve samples in methanol. Prepare a series of dilutions.
- Assay Procedure:
  - Add 20 µL of sample, standard, or methanol (for blank) to the wells of a 96-well plate. [18]
  - Add 180-200 µL of the DPPH working solution to all wells. [18]
  - \* Mix and incubate at

room temperature in the dark for 30 minutes. 4[7][18]. Measurement: Read the absorbance at 517 nm. 5[18]. Calculation: Calculate the percentage of radical scavenging activity and determine the TEAC value from the Trolox standard curve.

## ABTS Assay Protocol (Microplate)

- Reagent Preparation (ABTS•+ Stock):
  - Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. [11]
    - \* Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation. 2[11]. Working Solution: Dilute the ABTS•+ stock solution with buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ( $\pm$  0.02) at 734 nm.
  - 3. Assay Procedure:
    - Add 10  $\mu$ L of sample or standard to the wells.
    - Add 190-200  $\mu$ L of the ABTS•+ working solution. \* Incubate for 5-10 minutes at room temperature.
  - 4. Measurement: Read the absorbance at 734 nm.
  - 5. Calculation: Determine the TEAC value from the Trolox standard curve.

## FRAP Assay Protocol (Microplate)

- Reagent Preparation (FRAP Reagent):
  - Prepare the following fresh solutions:
    - 300 mM Acetate Buffer (pH 3.6).
    - 10 mM TPTZ in 40 mM HCl.
    - 20 mM  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in water. [19] \* Mix the acetate buffer, TPTZ solution, and  $\text{FeCl}_3$  solution in a 10:1:1 (v/v/v) ratio. W[13]arm this working reagent to 37°C before use. 2[19]. Assay Procedure:
      - Add 20  $\mu$ L of sample, standard, or water (for blank) to the wells.
      - Add 180  $\mu$ L of the pre-warmed FRAP working reagent.

- Incubate at 37°C for 4-8 minutes. 3[19]. Measurement: Read the absorbance at 593 nm. 4[19]. Calculation: Determine the antioxidant capacity from a ferrous sulfate or Trolox standard curve.

## CUPRAC Assay Protocol (Microplate)

- Reagent Preparation:
  - Solution A: 10 mM Copper(II) chloride solution.
  - Solution B: 7.5 mM Neocuproine solution in ethanol.
  - Solution C: 1 M Ammonium acetate buffer (pH 7.0).
- Assay Procedure:
  - To each well, add in the following order:
    - 40 µL of sample or standard.
    - 40 µL of Solution A (CuCl<sub>2</sub>). \* 40 µL of Solution B (Neocuproine). \* 40 µL of Solution C (Buffer). \* Mix and incubate at room temperature for 30 minutes. 3[15]. Measurement: Read the absorbance at 450 nm. 4[15]. Calculation: Determine the TEAC value from the Trolox standard curve.

## Conclusion and Recommendations

There is no single "best" antioxidant assay; the optimal choice depends on the research question and the nature of the sample. A[2] multi-assay approach is often recommended to obtain a comprehensive antioxidant profile.

[20][21]\* For a rapid, simple, and cost-effective screening of lipophilic compounds, DPPH is an excellent choice.

- For a versatile assessment of both hydrophilic and lipophilic compounds in complex mixtures like food extracts or biological fluids, ABTS is highly recommended despite its longer preparation time.

- For a high-throughput measure of total reducing power, FRAP is unparalleled in speed, but its non-physiological pH and inability to detect thiols are significant drawbacks.
- For a biologically relevant assessment at physiological pH that includes crucial thiol antioxidants, CUPRAC is arguably the superior method, offering a more complete picture of a sample's true reducing capacity.

[4]By understanding the chemical principles, advantages, and limitations of each chromogenic reagent, researchers can make informed decisions, generate more reliable and meaningful data, and advance their work in the vital field of antioxidant science.

## References

- ResearchGate. Trolox equivalent antioxidant capacities (TEAC) for various pure... | Download Table.
- Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity. *Protocols.io*.
- Occhipinti, A., et al. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. *Molecules*, 25(22), 5345.
- Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. *Molecules*, 12(7), 1496-1547.
- G-Biosciences. CUPRAC Antioxidant Capacity Assay.
- Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide.
- Amorati, R. & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. *Free Radical Research*, 49(5), 633-649.
- Pisoschi, A. M., et al. (2015). Analytical Methods Used in Determining Antioxidant Activity: A Review. *International Journal of Molecular Sciences*, 16(12), 14827-14841.
- Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. *Molecules*, 26(20), 6202.
- Wołosiak, R., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. *Molecules*, 27(3), 1049.
- ResearchGate. STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS.
- Wikipedia. Trolox equivalent antioxidant capacity.
- Bartoszek, M. & Polak, J. (2020). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. *Antioxidants*, 9(10), 996.
- Apak, R., et al. (2004). Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method. *Clinical Chemistry*, 50(6), 957-965.

- Sharma, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of *Ficus religiosa*. *Journal of AOAC International*, 105(1), 136-144.
- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. *International Journal of Molecular Sciences*, 21(3), 1131.
- Héberger, K., et al. (2015). Comparison of antioxidant capacity assays with chemometric methods. *Analytical Methods*, 7(10), 4268-4275.
- Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. *Molecules*, 12(7), 1496-1547.
- Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. *Antioxidants*, 9(4), 329.
- Liu, Y., et al. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. *Biosensors*, 14(11), 585.
- Semantic Scholar. Advantages and limitations of common testing methods for antioxidants.
- Sýkora, D., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. *Sensors*, 20(7), 2056.
- ResearchGate. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: The CUPRAC method.
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
- Nagy, M., et al. (2023). Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant Status. *Plants*, 12(13), 2534.
- G-Biosciences. ABTS Antioxidant Capacity Assay.
- Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
- Marine Biology. DPPH radical scavenging activity.
- ResearchGate. Advantages and disadvantages of different antioxidant evaluation systems.
- Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate.
- Héberger, K., et al. (2015). Comparison of antioxidant capacity assays with chemometric methods. CORE.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of *Ficus religiosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total antioxidant capacity assay of human serum using copper(II)-neocuproine as chromogenic oxidant: the CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]

- 18. marinebiology.pt [marinebiology.pt]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative study of different chromogenic reagents for antioxidant capacity assays]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153419#comparative-study-of-different-chromogenic-reagents-for-antioxidant-capacity-assays>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)